molecular formula C14H24N2O2S B2639818 4-amino-N,N-dibutylbenzenesulfonamide CAS No. 1709-40-6

4-amino-N,N-dibutylbenzenesulfonamide

Cat. No.: B2639818
CAS No.: 1709-40-6
M. Wt: 284.42
InChI Key: IFVSXDXSBJHYPW-UHFFFAOYSA-N
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Description

4-amino-N,N-dibutylbenzenesulfonamide is a chemical compound with the molecular formula C14H24N2O2S and a molecular weight of 284.42. It is a specialty product often used in proteomics research . This compound is characterized by the presence of an amino group and a sulfonamide group attached to a benzene ring, along with two butyl groups attached to the nitrogen atoms.

Preparation Methods

The synthesis of 4-amino-N,N-dibutylbenzenesulfonamide typically involves multi-step reactions. One common method includes the reaction of acetylsulfanilylchloride with dibutylamine in the presence of water and hydrochloric acid . Another method involves the use of benzotriazol-1-ol and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-amino-N,N-dibutylbenzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include sodium hydrogencarbonate, acetonitrile, and reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-amino-N,N-dibutylbenzenesulfonamide is primarily used in proteomics research . It serves as a building block for the synthesis of various biologically active compounds. In chemistry, it is used to study the effects of sulfonamide groups on molecular interactions and stability. In biology and medicine, it is used to develop new drugs and therapeutic agents. Its industrial applications include the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-N,N-dibutylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can affect various biological processes, including enzyme activity and protein interactions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-amino-N,N-dibutylbenzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-amino-N,N-dibutylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c1-3-5-11-16(12-6-4-2)19(17,18)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVSXDXSBJHYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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